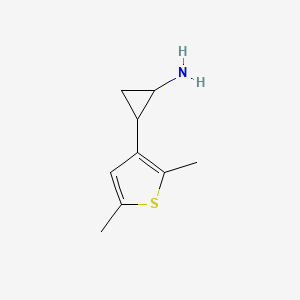
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine is an organic compound with the molecular formula C9H13NS It features a cyclopropane ring attached to a thiophene ring substituted with two methyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of 2,5-dimethylthiophene with a cyclopropanating agent such as diazomethane or a similar carbene precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of flow chemistry techniques, which allow for continuous production and better control over reaction parameters. The use of catalysts to enhance the efficiency and selectivity of the cyclopropanation reaction is also common in industrial settings .
化学反应分析
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
科学研究应用
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials
作用机制
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar structural features.
2,5-Dimethylthiophene-3-boronic acid: Another thiophene derivative with a boronic acid functional group.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a substituted thiophene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC 名称 |
2-(2,5-dimethylthiophen-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H13NS/c1-5-3-7(6(2)11-5)8-4-9(8)10/h3,8-9H,4,10H2,1-2H3 |
InChI 键 |
WUFALKCEHDEEMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C)C2CC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


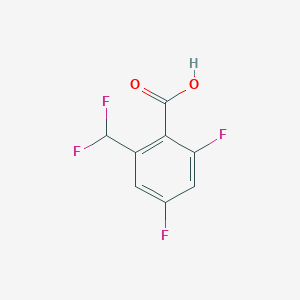
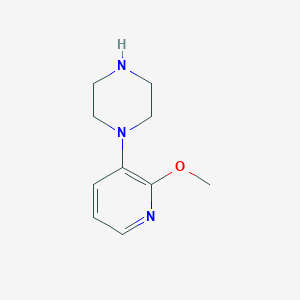
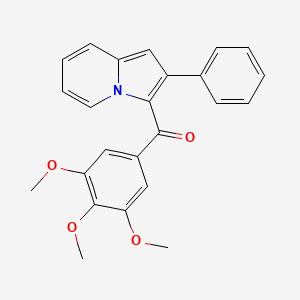

![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)
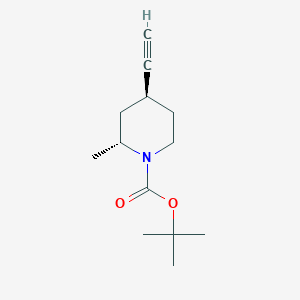
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
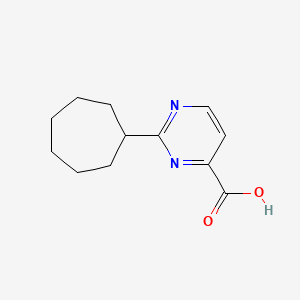
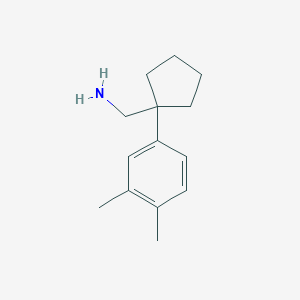
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
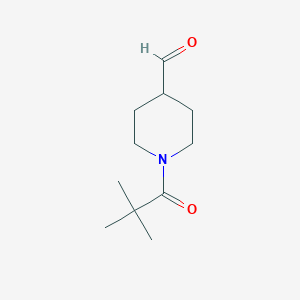
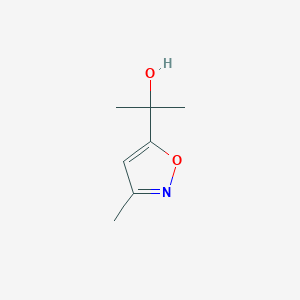
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
